ethyl [8-(4-chlorophenyl)-9-cyano-6-oxo-7,8-dihydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazin-3(4H)-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridothiadiazine core, which is a fused ring system containing nitrogen, sulfur, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridothiadiazine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[8-(4-METHOXYPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE
- ETHYL 2-[8-(4-FLUOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE
Uniqueness
ETHYL 2-[8-(4-CHLOROPHENYL)-9-CYANO-6-OXO-7,8-DIHYDRO-2H,6H-PYRIDO[2,1-B][1,3,5]THIADIAZIN-3(4H)-YL]ACETATE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18ClN3O3S |
---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[8-(4-chlorophenyl)-9-cyano-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazin-3-yl]acetate |
InChI |
InChI=1S/C18H18ClN3O3S/c1-2-25-17(24)9-21-10-22-16(23)7-14(12-3-5-13(19)6-4-12)15(8-20)18(22)26-11-21/h3-6,14H,2,7,9-11H2,1H3 |
InChI Key |
CSTMPMZVDDOADY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CN2C(=O)CC(C(=C2SC1)C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.